Ethyl 2-methoxyphenyl sulfide
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Overview
Description
Ethyl 2-methoxyphenyl sulfide is an organic compound characterized by the presence of an ethyl group, a methoxy group, and a phenyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the ethyl halide, resulting in the formation of the desired sulfide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Ethyl 2-methoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-methoxyphenyl sulfide exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-methoxyphenyl sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-methoxyphenyl sulfide: Similar structure but with the methoxy group in a different position on the phenyl ring.
Ethyl 2-hydroxyphenyl sulfide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both an ethyl and a methoxy group on the phenyl sulfide moiety provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-ethylsulfanyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKACBGBHMSTRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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